

Application Notes and Protocols for Cuscohygrine Reference Standards in Analytical Testing

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Compound of Interest		
Compound Name:	Cuscohygrine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate identification and quantification of **cuscohygrine** using analytical reference standards. The protocols outlined below are intended for use in research, quality control, and forensic toxicology settings.

Introduction to Cuscohygrine

Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca) and in certain species of the Solanaceae family.[1][2] It is often found alongside other alkaloids such as hygrine and cocaine.[1] Chemically, it is known as 1,3-bis(1-methyl-2-pyrrolidinyl)-2-propanone.[3] The presence of **cuscohygrine** in biological samples can serve as a biomarker to differentiate between the consumption of coca leaves and the use of illicitly produced cocaine, as it is often removed during the cocaine manufacturing process. [4][5][6]

Chemical Properties:

Molecular Formula: C₁₃H₂₄N₂O[7]

Molar Mass: 224.34 g/mol [7]

Appearance: Oily liquid[8]



• Solubility: Soluble in water.[1][2]

Analytical Methodologies

The two primary analytical techniques for the determination of **cuscohygrine** are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the detection of **cuscohygrine**. However, it is important to note that **cuscohygrine** can be thermally labile, potentially degrading to hygrine in the GC injector port, especially at high temperatures and with aged liners.[9][10]

Table 1: GC-MS Quantitative Data for Cuscohygrine Analysis

Parameter	Value	Reference
Retention Time	~10.4 min	[9]
Precursor Ion (m/z)	224 (often low abundance or absent)	[9]
Key Fragment Ions (m/z)	140, 126, 98, 84, 70, 42	[9]
Monitored Ions (SIM mode)	42, 84, 98, 140	[9]
Limit of Detection (LOD)	Not explicitly stated, but detection at 0.5 μg/mL is challenging with GC-MS.	[9]
Limit of Quantification (LOQ)	Not explicitly stated.	[11][12]

Experimental Protocol: GC-MS Analysis of Cuscohygrine

- 1. Preparation of Standards:
- Obtain a certified reference standard of cuscohygrine.
- Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.

Methodological & Application





- Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 0.5 μg/mL to 25 μg/mL.[9]
- If available, use a deuterated internal standard (e.g., Cuscohygrine-d6) to improve accuracy.[9]
- 2. Sample Preparation (from Plant Material):
- · Air-dry and crush the plant leaves.
- Perform an extraction using a suitable solvent such as ethanol or chloroform.[3]
- The extract can be further purified using liquid-liquid extraction or solid-phase extraction (SPE).
- 3. Sample Preparation (from Biological Matrices e.g., Oral Fluid):
- Collect the oral fluid sample.
- Perform protein precipitation by adding acidified acetonitrile.
- Centrifuge the sample and collect the supernatant.
- Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.[9]
- 4. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MS or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Injector Temperature: Evaluate between 180°C and 290°C. A lower temperature (e.g., 250°C) is often a good starting point to minimize thermal degradation.[9]
- Injection Mode: Splitless injection is common for trace analysis, but can increase degradation. Split injection (e.g., 1:5 or 1:10) may be necessary.[9]
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 3 minutes.
- Ramp: 25°C/min to 270°C.
- Hold: 7 minutes at 270°C.[9]
- Transfer Line Temperature: 280°C 300°C.[9]
- Ion Source Temperature: 230°C 250°C.[9]
- Quadrupole Temperature: 150°C.[9]
- Electron Energy: 70 eV.[9]
- Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.



High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or MS detection is a robust alternative to GC-MS, particularly as it avoids the issue of thermal degradation.

Table 2: HPLC Quantitative Data for Cuscohygrine Analysis

Parameter	Value	Reference
Retention Time	~4.5 min	[3]
Column Type	Weak Cation Exchange (WCX)	[3][11]
Mobile Phase	Methanol: 0.05 M KH ₂ PO ₄ , pH 7 (75:25, v/v)	[3][11]
Flow Rate	1.2 mL/min	[3]
Detection Wavelength (UV)	220 nm	[3][11]
Linear Range	0.1 to 1.0 mg/mL	[3]
Limit of Detection (LOD)	0.05 mg/mL (250 ng/injection)	[3]
Recovery (Method B)	64.4%	[3]

Experimental Protocol: HPLC-UV Analysis of Cuscohygrine

- 1. Preparation of Standards:
- Prepare a stock solution and working standards as described in the GC-MS protocol.
- 2. Sample Preparation (from Coca Leaves Method B):
- Hand-crush 1.0-4.0 g of air-dried leaves.
- Add 50-200 mL of 95% ethanol and stir for 30 minutes at room temperature.
- Filter the extract.
- Remove the solvent by rotary evaporation at 60°C under vacuum.
- Redissolve the residue in 50 mL of chloroform and transfer to a separatory funnel.
- Wash the chloroform extract three times with 50 mL of 0.1 M H₂SO₄.
- Combine the acidic aqueous layers and adjust the pH to 10 with concentrated NH4OH.



- Extract the alkaline solution three times with 50 mL of chloroform.
- Combine the chloroform extracts and remove the solvent by rotary evaporation.
- Dissolve the final residue in the mobile phase for HPLC analysis.[3]
- 3. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: UV-Vis or Diode Array Detector.
- Column: Weak Cation Exchange (WCX) column.
- Mobile Phase: Methanol: 0.05 M KH₂PO₄, pH 7 (75:25, v/v).[3][11]
- Flow Rate: 1.2 mL/min.[3]
- Column Temperature: Ambient.
- Injection Volume: 20 μL.
- Detection Wavelength: 220 nm.[3][11]

Visualizations Biosynthesis of Cuscohygrine

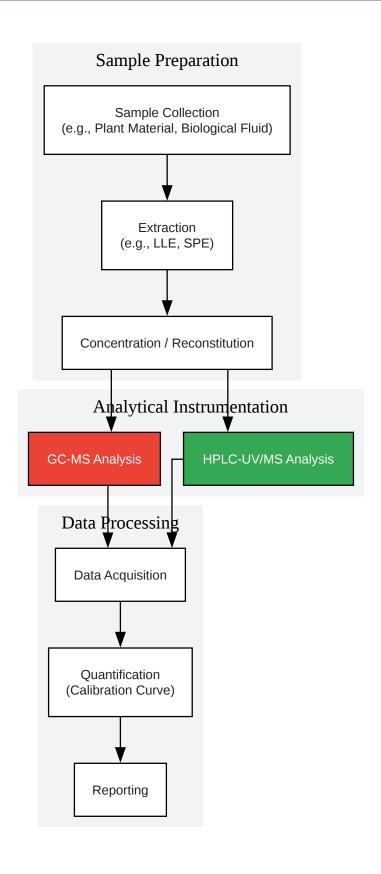


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Caption: Biosynthetic pathway of **cuscohygrine** from ornithine.

Analytical Workflow for Cuscohygrine





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Caption: General workflow for the analysis of **cuscohygrine**.



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